Hexachloromolybdenum

Beschreibung

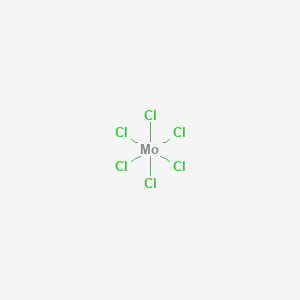

Hexachloromolybdenum (MoCl₆) is a hypothetical or less-documented inorganic compound comprising molybdenum in a +6 oxidation state bonded to six chlorine atoms. Theoretical studies suggest it could exist under specific conditions, such as high-pressure or low-temperature environments, but experimental data are scarce.

Eigenschaften

CAS-Nummer |

13706-19-9 |

|---|---|

Molekularformel |

Cl6Mo |

Molekulargewicht |

308.7 g/mol |

IUPAC-Name |

hexachloromolybdenum |

InChI |

InChI=1S/6ClH.Mo/h6*1H;/q;;;;;;+6/p-6 |

InChI-Schlüssel |

DBGPLCIFYUHWKA-UHFFFAOYSA-H |

SMILES |

Cl[Mo](Cl)(Cl)(Cl)(Cl)Cl |

Kanonische SMILES |

Cl[Mo](Cl)(Cl)(Cl)(Cl)Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

13600-82-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Molybdenum hexachloride |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Challenges in Analyzing Hexachloromolybdenum

The lack of direct evidence for this compound in the provided sources highlights a critical gap. For example:

- Hexachlorocyclopentadiene (CAS 77-47-4) is a chlorinated cyclic diene used in pesticide synthesis, with well-documented physical properties (e.g., boiling point: 239°C, density: 1.7 g/cm³) and environmental toxicity .

- Hexachlorocyclohexane (mixed isomers) is an organochlorine insecticide with distinct stereochemistry and persistent environmental effects .

In contrast, this compound, as a transition metal chloride, would differ fundamentally in structure, reactivity, and applications.

Comparison with Structurally Similar Metal Chlorides

Although the evidence lacks data on MoCl₆, comparisons can be inferred from analogous metal hexachlorides (e.g., WCl₆, ReCl₆) based on general inorganic chemistry principles:

| Property | This compound (MoCl₆) | Tungsten Hexachloride (WCl₆) | Rhenium Hexachloride (ReCl₆) |

|---|---|---|---|

| Oxidation State | +6 | +6 | +6 |

| Typical State | Hypothetical (solid/gas) | Dark blue crystalline solid | Green-black solid |

| Melting Point | Not established | 275°C | ~150°C (decomposes) |

| Applications | Speculative (e.g., catalysis) | Catalyst, precursor for coatings | Limited due to instability |

| Stability | Likely low | Stable under anhydrous conditions | Highly hygroscopic |

Key differences arise from atomic size and electronegativity: tungsten and rhenium form stable hexachlorides due to their larger atomic radii and higher oxidation state compatibility, whereas molybdenum favors lower chlorides (MoCl₃, MoCl₅) under standard conditions.

Toxicological and Environmental Considerations

While the provided evidence emphasizes chlorinated hydrocarbons (e.g., Hexachlorocyclopentadiene’s neurotoxicity , Hexachlorocyclohexane’s bioaccumulation ), metal hexachlorides like MoCl₆ would pose distinct risks. For example:

- MoCl₆: Potential corrosivity and release of toxic chlorine gas upon decomposition.

- WCl₆ : Reacts violently with water, releasing HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.